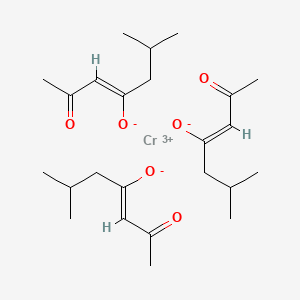
Tris(6-methylheptane-2,4-dionato-O,O')chromium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(6-methylheptane-2,4-dionato-O,O’)chromium: is an organometallic compound with the molecular formula C24H39CrO6 . It is characterized by its orange solid form and its solubility in organic solvents such as ether and methanol, while being insoluble in water . This compound is widely used in organic synthesis, catalysis, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(6-methylheptane-2,4-dionato-O,O’)chromium typically involves the reaction of chromium(III) chloride with 6-methylheptane-2,4-dione in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the chromium center. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: Tris(6-methylheptane-2,4-dionato-O,O’)chromium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state chromium compounds.
Reduction: It can be reduced to lower oxidation state chromium species.
Substitution: Ligand substitution reactions can occur, where the 6-methylheptane-2,4-dionato ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other diketones or phosphine ligands under inert atmosphere conditions.
Major Products:
Oxidation: Higher oxidation state chromium oxides.
Reduction: Lower oxidation state chromium complexes.
Substitution: New chromium complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Tris(6-methylheptane-2,4-dionato-O,O’)chromium is used as a catalyst in various organic reactions, including polymerization and oxidation reactions. It is also employed in the synthesis of other organometallic compounds .
Biology: In biological research, this compound is used to study the interactions of chromium with biological molecules and its potential effects on biological systems .
Industry: In the industrial sector, Tris(6-methylheptane-2,4-dionato-O,O’)chromium is used in the production of high-performance materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism by which Tris(6-methylheptane-2,4-dionato-O,O’)chromium exerts its effects involves coordination chemistry. The chromium center coordinates with the oxygen atoms of the 6-methylheptane-2,4-dionato ligands, forming a stable complex. This coordination allows the compound to participate in various catalytic cycles and chemical reactions, facilitating the transformation of substrates into desired products .
Comparación Con Compuestos Similares
Tris(acetylacetonato)chromium: Similar in structure but with acetylacetonate ligands instead of 6-methylheptane-2,4-dionato.
Tris(benzoylacetonato)chromium: Contains benzoylacetonate ligands.
Tris(dibenzoylmethanato)chromium: Features dibenzoylmethanato ligands.
Uniqueness: Tris(6-methylheptane-2,4-dionato-O,O’)chromium is unique due to the presence of the 6-methylheptane-2,4-dionato ligands, which provide distinct steric and electronic properties compared to other similar compounds. These properties can influence the reactivity and selectivity of the compound in various chemical reactions .
Propiedades
Número CAS |
94276-95-6 |
|---|---|
Fórmula molecular |
C24H39CrO6 |
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
chromium(3+);(Z)-6-methyl-2-oxohept-3-en-4-olate |
InChI |
InChI=1S/3C8H14O2.Cr/c3*1-6(2)4-8(10)5-7(3)9;/h3*5-6,10H,4H2,1-3H3;/q;;;+3/p-3/b3*8-5-; |
Clave InChI |
FCYCKCBQLKPVLV-YXKGCPEZSA-K |
SMILES isomérico |
CC(C/C(=C/C(=O)C)/[O-])C.CC(C/C(=C/C(=O)C)/[O-])C.CC(C/C(=C/C(=O)C)/[O-])C.[Cr+3] |
SMILES canónico |
CC(C)CC(=CC(=O)C)[O-].CC(C)CC(=CC(=O)C)[O-].CC(C)CC(=CC(=O)C)[O-].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















